6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-CHLORO-N-(3,5-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(3,5-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Chlorination: The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through reactions with amines or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzoxazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group or the benzoxazine ring.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzoxazine derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets may make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industrial applications, benzoxazine derivatives are used in the production of advanced materials, such as polymers and resins. This compound may contribute to the development of high-performance materials with desirable properties like thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-(3,5-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both the sulfonyl and chlorinated aromatic groups may enhance its reactivity and potential biological activity compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15-4-7-20(8-5-15)32(29,30)27-14-23(31-22-9-6-18(25)13-21(22)27)24(28)26-19-11-16(2)10-17(3)12-19/h4-13,23H,14H2,1-3H3,(H,26,28) |
InChI Key |
BAMOZLUEZGWBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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